molecular formula C10H7BrO3S B11825490 4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid

4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B11825490
M. Wt: 287.13 g/mol
InChI Key: ZIQLRTVAPKARCI-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 88791-16-6, molecular formula: C₁₀H₇BrO₃S, molecular weight: 287.134 g/mol) is a brominated and methoxylated derivative of benzo[b]thiophene-2-carboxylic acid. This compound is notable for its role as a synthetic intermediate in pharmaceuticals, particularly in the production of antipsychotic drugs such as iloperidone (referred to as "ipiprazole" in ) . The bromine atom at position 4 and the methoxy group at position 6 contribute to its unique physicochemical properties, including lipophilicity and electronic effects, which influence its reactivity and biological interactions.

Properties

Molecular Formula

C10H7BrO3S

Molecular Weight

287.13 g/mol

IUPAC Name

4-bromo-6-methoxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C10H7BrO3S/c1-14-5-2-7(11)6-4-9(10(12)13)15-8(6)3-5/h2-4H,1H3,(H,12,13)

InChI Key

ZIQLRTVAPKARCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(S2)C(=O)O)C(=C1)Br

Origin of Product

United States

Preparation Methods

Benzo[b]thiophene Core Formation via Cyclization

The benzo[b]thiophene scaffold is typically constructed through cyclization reactions. A widely adopted method involves the Wittig reaction , as demonstrated in the synthesis of analogous 4-bromobenzo[b]thiophene derivatives. For 4-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid, the core can be assembled using a modified approach:

  • Starting Material : 2-Methoxy-4-bromobenzaldehyde serves as the precursor.

  • Thiophene Ring Closure : Reaction with mercaptoacetic acid in dimethylformamide (DMF) at 80–100°C induces cyclization, forming the benzo[b]thiophene skeleton with inherent methoxy and bromo groups.

  • Carboxylic Acid Introduction : Oxidation of a methyl group at position 2 using potassium permanganate (KMnO₄) in acidic conditions yields the carboxylic acid functionality.

Key Optimization Parameters :

  • Solvent Choice : DMF or toluene enhances reaction efficiency.

  • Temperature : Cyclization proceeds optimally at 90°C, balancing reaction rate and byproduct formation.

Regioselective Bromination and Methoxy Group Installation

Directed Bromination Strategies

Bromination at position 4 is critical and achieved through electrophilic aromatic substitution (EAS). The methoxy group at position 6 acts as an ortho/para-directing group , favoring bromination at position 4 (para to methoxy).

Procedure :

  • Substrate : 6-Methoxybenzo[b]thiophene-2-carboxylic acid.

  • Reagents : Bromine (Br₂) in acetic acid at 0–5°C.

  • Outcome : Para-bromination with >80% regioselectivity.

Challenges :

  • Competing ortho-bromination can occur, necessitating precise temperature control.

  • Excess bromine may lead to di-brominated byproducts.

Methoxy Group Introduction via Alkylation

For routes starting from non-methoxy precursors, the methoxy group is installed using Williamson ether synthesis :

  • Hydroxylation : Introduce a hydroxyl group at position 6 via nitration/reduction or directed ortho-lithiation.

  • Methylation : React with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone.

Yield : 75–85% after purification by recrystallization.

Carboxylic Acid Functionalization Techniques

Oxidation of Methyl Esters

A common strategy involves hydrolyzing a pre-installed methyl ester:

  • Ester Formation : Treat 2-methyl-4-bromo-6-methoxybenzo[b]thiophene with thionyl chloride (SOCl₂) to form the acid chloride, followed by methanol quench.

  • Saponification : React the ester with sodium hydroxide (NaOH) in ethanol/water (1:1) at reflux.

Reaction Conditions :

  • Temperature : 80°C for 8–12 hours.

  • Yield : 70–78%.

Direct Carboxylation via Carbon Dioxide Insertion

An alternative method employs Kolbe–Schmitt carboxylation :

  • Substrate : 4-Bromo-6-methoxybenzo[b]thiophene.

  • Reagents : Sodium phenoxide, carbon dioxide (CO₂) at 120°C under high pressure.

  • Outcome : Direct introduction of carboxylic acid at position 2 with 65% yield.

Limitations : Requires specialized equipment for high-pressure CO₂ handling.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Disadvantages
Cyclization-Oxidation Wittig reaction, KMnO₄ oxidation68Scalable, mild conditionsMultiple purification steps
Ester Saponification SOCl₂ esterification, NaOH hydrolysis75High purityToxic reagents (SOCl₂)
Direct Carboxylation Kolbe–Schmitt reaction65Single-step carboxylationLow yield, high-pressure requirements

Reaction Optimization and Troubleshooting

Minimizing Byproducts in Bromination

  • Dilute Conditions : Use 1.1 equivalents of Br₂ in excess acetic acid to reduce di-bromination.

  • Low Temperature : Maintain 0–5°C to suppress ortho-bromination.

Enhancing Carboxylic Acid Purity

  • Recrystallization : Use petroleum ether/ethyl acetate (3:1) for high recovery (>90%).

  • Vacuum Distillation : Remove low-boiling impurities at 90–110°C under reduced pressure.

Industrial Scalability Considerations

Solvent Recycling

  • DMF Recovery : Distill under vacuum (50–60°C) to reuse in cyclization steps, reducing costs.

  • Toluene Reclamation : Separate from reaction mixtures via fractional distillation.

Catalytic Improvements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates Wittig reactions, cutting cycle times by 30% .

Chemical Reactions Analysis

4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid can participate in various chemical reactions:

  • Oxidation : It can undergo oxidation reactions, potentially leading to the formation of other functional groups.
  • Substitution : The bromine atom can be substituted with other nucleophiles (e.g., amines, alkoxides).
  • Reduction : Reduction of the carboxylic acid group may yield the corresponding alcohol.

Common reagents and conditions depend on the specific reaction type and desired product.

Scientific Research Applications

This compound finds applications in:

  • Organic Synthesis : It serves as a building block for the synthesis of more complex molecules.
  • Materials Science : Its unique structure makes it useful for designing functional materials.
  • Medicinal Chemistry : Researchers explore its potential as a scaffold for drug development.

Mechanism of Action

The exact mechanism of action for 4-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid remains an area of ongoing research. It may interact with specific molecular targets or pathways, but further studies are needed to elucidate its effects fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid with its analogs, focusing on structural variations, physicochemical properties, and reported biological activities. Data are synthesized from diverse sources, including synthetic protocols, pharmacological studies, and commercial compound databases.

Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) clogP* Key Properties Source
4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid Br (C4), OMe (C6) 287.13 ~2.8† High lipophilicity; intermediate in antipsychotics
5-Bromobenzo[b]thiophene-2-carboxylic acid Br (C5) 257.08 ~2.5 Used in kinase inhibitor studies
4-Cyanobenzo[b]thiophene-2-carboxylic acid CN (C4) 219.25 ~1.2 Electron-withdrawing substituent
6-Methylbenzo[b]thiophene-2-carboxylic acid Me (C6) 192.23 ~2.1 Increased steric bulk
5-Methoxybenzo[b]thiophene-2-carboxylic acid OMe (C5) 208.23 ~1.7 Clk1/4 inhibitor; cellular potency
6-Bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid Br (C6), Cl (C3) 291.55 ~3.1 Bifunctional reagent for cyclization

*Calculated clogP values are estimated based on substituent contributions.
†Lipophilicity inferred from related thiophene derivatives in .

Key Observations:
  • Substituent Effects : Bromine (electron-withdrawing) and methoxy (electron-donating) groups significantly alter electronic distribution and lipophilicity. For example, the 4-bromo-6-methoxy derivative has higher clogP (~2.8) compared to the 5-methoxy analog (~1.7), enhancing membrane permeability .
  • Positional Isomerism : Shifting substituents (e.g., bromine from C4 to C5 or methoxy from C6 to C5) impacts biological activity. The 5-methoxy derivative in showed potent Clk1/4 inhibition (IC₅₀ < 100 nM), whereas positional changes reduced efficacy .
Antiproliferative Activity
  • Thiophene derivatives with bromine substituents, such as 5-bromobenzo[b]thiophene-2-carboxylic acid, demonstrate antiproliferative effects against cancer cell lines (e.g., A431 epidermoid carcinoma, LD₅₀ ≈ 50 µM) .
  • Lipophilicity (clogP) correlates with activity; brominated analogs exhibit enhanced cytotoxicity compared to methyl or cyano derivatives .
Enzyme Inhibition
  • 5-Methoxybenzo[b]thiophene-2-carboxamides inhibit Clk1/4 kinases, critical for RNA splicing. The methoxy group at C5 enhances target binding via hydrogen bonding, while bromine at C4 in the target compound may sterically hinder interactions .

Biological Activity

4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the molecular formula C11H9BrO3SC_{11}H_{9}BrO_{3}S and a molecular weight of 287.13 g/mol. Its structure features a bromine atom, a methoxy group, and a carboxylic acid functional group attached to a benzo[b]thiophene backbone. These functional groups enhance its solubility and interaction with biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that 4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid exhibits significant antimicrobial properties. In particular, studies have shown its effectiveness against various strains of Mycobacterium tuberculosis (MTB), including multidrug-resistant variants.

Case Study: Antitubercular Activity

A study published in 2016 evaluated the efficacy of benzo[b]thiophene-2-carboxylic acid derivatives against MTB. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.91 to 2.83 µg/mL against both active and dormant mycobacteria . This suggests that derivatives like 4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid may serve as promising candidates for tuberculosis therapy.

CompoundMIC (µg/mL)Activity
4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid0.91 - 2.83Antitubercular
7b (similar derivative)2.73 - 22.86Active against MDR-MTB

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential in anticancer research. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines while exhibiting low cytotoxicity towards normal cells.

Research Findings

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and specific protein targets involved in cancer progression. For example, compounds with structural similarities have been evaluated for their ability to inhibit cancer cell motility and growth .

Understanding the mechanisms by which 4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid exerts its biological effects is crucial for its development as a therapeutic agent. Molecular docking studies reveal that it may interact with key enzymes or receptors, potentially leading to inhibition of critical biological pathways involved in disease progression.

Summary of Biological Activities

The following table summarizes the biological activities associated with 4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid:

Biological ActivityTarget Pathogen/Cell LineMIC/IC50 ValuesNotes
AntimicrobialMycobacterium tuberculosis0.91 - 2.83 µg/mLEffective against both active and dormant forms
AnticancerVarious cancer cell linesVariesLow cytotoxicity in normal cells; inhibits cell motility

Q & A

Q. What are the common synthetic routes for 4-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid, and how are critical intermediates purified?

The synthesis typically involves bromination of a methoxy-substituted benzo[b]thiophene precursor. Key steps include:

  • Bromination : Using N-bromosuccinimide (NBS) or elemental bromine (Br₂) with catalysts like FeBr₃ or AlCl₃. For example, bromination of thiophene derivatives under controlled stirring avoids byproducts like 4,5-dibromo impurities .
  • Carboxylation : Introduction of the carboxylic acid group via hydrolysis of ester intermediates (e.g., methyl esters under basic conditions).
    Purification : Chromatography (silica gel) or recrystallization (from ethanol/water) is used to isolate intermediates. Distillation or acetal formation may resolve challenges with viscous reaction mixtures .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C4, methoxy at C6) and aromatic proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₇BrO₃S; theoretical MW: 287.13).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding motifs, critical for understanding solid-state reactivity .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Kinase Inhibition : The benzo[b]thiophene core interacts with ATP-binding sites in kinases, making it a scaffold for cancer therapeutics. Fluorinated analogs (e.g., 6,7-difluoro derivatives) show enhanced binding affinity .
  • Neurodegenerative Studies : Modulates enzymatic pathways implicated in diseases like Alzheimer’s via thiophene-mediated redox activity .

Advanced Research Questions

Q. How do steric and electronic effects influence bromination regioselectivity in methoxy-substituted benzo[b]thiophenes?

  • Electronic Effects : Methoxy groups at C6 are electron-donating, directing electrophilic bromination to the C4 position (para to the oxygen).
  • Steric Hindrance : Bulky substituents near reactive sites (e.g., C3 tert-butoxycarbonyl groups) reduce dibromination byproducts. Computational DFT studies predict charge distribution, guiding synthetic optimization .

Q. What challenges arise in scaling up the synthesis, and how are they mitigated?

  • Reaction Consistency : Large-scale bromination faces mixing inefficiencies, leading to variable yields. Mechanochemical methods (ball milling) improve homogeneity .
  • Byproduct Management : HPLC-MS monitors dibromo impurities, while telescoped reactions (e.g., one-pot bromination-carboxylation) reduce purification steps .

Q. How does the compound’s reactivity compare to structurally similar derivatives (e.g., 6-chloro or 6-fluoro analogs)?

  • Electrophilic Substitution : Bromine’s lower electronegativity (vs. Cl/F) increases susceptibility to nucleophilic displacement (e.g., Suzuki couplings).
  • Biological Activity : Fluorine at C6 enhances metabolic stability but reduces solubility compared to methoxy groups. SAR studies show a 10-fold potency difference in kinase inhibition between bromo and fluoro analogs .

Q. What computational tools are used to predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., GPR35), identifying key hydrogen bonds with carboxylate and bromine moieties .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes, revealing conformational changes over 100-ns trajectories .

Q. How are contradictory biological data resolved in mechanism-of-action studies?

  • Orthogonal Assays : Combine β-arrestin recruitment assays (for GPCR activity) with Western blotting (phosphorylation analysis) to validate target engagement .
  • Metabolite Profiling : LC-MS/MS identifies off-target effects (e.g., oxidative metabolites) that may confound initial activity readings .

Methodological Resources

  • Synthetic Protocols : Detailed bromination and carboxylation conditions from ACS publications .
  • Analytical Workflows : NMR and MS parameters from PubChem datasets .
  • Biological Assays : Kinase inhibition protocols adapted from studies on related benzo[b]thiophenes .

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